Structural Differentiation via Regioisomeric Variation: Furan-3-yl vs. Furan-2-yl Attachment
The target compound features a furan-3-yl group at the 5-position of the pyridine ring. The closest commercial analog, N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide (CAS 1903578-24-4), differs in two key structural parameters: the furan ring is attached via its 2-position rather than the 3-position, and it is located at the 6-position of the pyridine ring instead of the 5-position [1]. This double positional isomerism likely alters the spatial orientation of the furan oxygen, which can influence hydrogen bonding with hinge-region residues in kinase targets. In related ROCK inhibitor chemotypes, a similar shift from pyridine-5-yl to pyridin-6-yl substitution has been associated with changes in IC50 values exceeding 10-fold depending on the target isoform .
| Evidence Dimension | Molecular structure and regioisomeric configuration |
|---|---|
| Target Compound Data | Furan-3-yl at pyridine 5-position; InChI Key: HNMQXXMWXXQOIP-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 1903578-24-4: Furan-2-yl at pyridine 6-position; InChI Key: GBZIBXRSFZYTQA-UHFFFAOYSA-N |
| Quantified Difference | Regioisomeric shift: furan 3-yl→2-yl and pyridine 5→6; topological polar surface area identical (64.4 Ų) but spatial orientation differs |
| Conditions | Structural analysis (PubChem, Chemsrc) |
Why This Matters
This regioisomerism can directly impact target binding kinetics and selectivity, making the specific compound irreplaceable for SAR studies.
- [1] Kuujia. N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide (CAS 1903578-24-4). InChI Key: GBZIBXRSFZYTQA-UHFFFAOYSA-N. URL: https://www.kuujia.com/cas-1903578-24-4.html View Source
